molecular formula C8H3BrClF4N B13695292 N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13695292
M. Wt: 304.46 g/mol
InChI Key: XQVOEPULNWKJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a trifluoroacetimidoyl chloride group attached to a bromo-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide .

Scientific Research Applications

N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The trifluoroacetimidoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-5-fluorophenyl)pivalamide
  • 2-Bromo-5-fluorobenzaldehyde
  • 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone

Uniqueness

N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the trifluoroacetimidoyl chloride group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C8H3BrClF4N

Molecular Weight

304.46 g/mol

IUPAC Name

N-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3BrClF4N/c9-5-2-1-4(11)3-6(5)15-7(10)8(12,13)14/h1-3H

InChI Key

XQVOEPULNWKJOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.